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molecular formula C7H6N2O5 B106355 3,5-Dinitrobenzyl alcohol CAS No. 71022-43-0

3,5-Dinitrobenzyl alcohol

Cat. No. B106355
M. Wt: 198.13 g/mol
InChI Key: GPHYIQCSMDYRGJ-UHFFFAOYSA-N
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Patent
US06433186B1

Procedure details

To a solution of 3,5-dinitrobenzoic acid (213.0 g, 1.00 mol) in anhydrous THF (1500 mL) at 0° C. was added borane-tetrahydrofuran complex (1.5 L of 1M in THF, 1.50 mol) over 1 h. The resulting heterogeneous mixture was stirred at 0° C. for 3 h and at 25° C. for 18 h. The resulting homogeneous solution was quenched with H2O and concentrated in vacuo until solids were present. The solids were filtered, washed with H2O and dissolved in EtOAc. The aqueous filtrate was extracted with EtOAc. The combined organics were washed with aqueous NaHCO3 and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 176.0 g (89%) of the sub-title compound as a solid which was used without further purification.
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[C:7](O)=[O:8])([O-:3])=[O:2].B.O1CCCC1>C1COCC1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[CH2:7][OH:8])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
213 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
1.5 L
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
1500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was stirred at 0° C. for 3 h and at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting homogeneous solution was quenched with H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo until solids
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with H2O
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was extracted with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CO)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 176 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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